6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its bromine atom, dimethoxyphenyl group, and chromene-3-carboxamide structure
Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key part of many cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Mode of Action
It is known that kinase inhibitors often work by binding to the kinase’s active site, thereby preventing the attachment of the phosphate groups to the target molecule . This can lead to changes in the target molecule’s function and potentially inhibit processes such as cell proliferation or signal transduction .
Biochemical Pathways
Kinases play a crucial role in signaling pathways that regulate cellular functions such as cell growth, differentiation, and apoptosis .
Result of Action
As a potential kinase inhibitor, it could inhibit the phosphorylation of target molecules, thereby altering their function and potentially inhibiting processes such as cell proliferation or signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of the corresponding chromene derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.
Biology: In biological research, 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products due to its chromene structure.
Comparison with Similar Compounds
6-bromo-N-(2,3-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
6-bromo-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness: Compared to similar compounds, 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of both bromine and dimethoxy groups. These features contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKLMFOHHDMZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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